molecular formula C19H12F3N5O2S3 B2607178 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351618-93-3

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2607178
CAS No.: 1351618-93-3
M. Wt: 495.51
InChI Key: MHNQSMOOESAJAF-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole-2-carboxamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The 1,3,4-thiadiazole moiety is further substituted with a 2-oxoethyl group bearing a 2-(trifluoromethyl)phenylamino substituent.

The compound’s synthesis likely involves multi-step reactions, such as coupling benzothiazole precursors with functionalized thiadiazole intermediates, as observed in analogous syntheses of related carboxamides (e.g., ethanol-mediated cyclization and coupling reactions) .

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2S3/c20-19(21,22)10-5-1-2-6-11(10)23-14(28)9-30-18-27-26-17(32-18)25-15(29)16-24-12-7-3-4-8-13(12)31-16/h1-8H,9H2,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNQSMOOESAJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₆F₃N₃O₂S₂
  • Molecular Weight : 418.45 g/mol

This compound features a thiadiazole ring and a benzo[d]thiazole moiety, which are known for their pharmacological properties.

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiadiazole derivatives. The compound has been shown to exhibit significant antibacterial and antifungal activities. For instance:

Pathogen Activity Concentration Inhibition Rate
Xanthomonas oryzaeModerate antibacterial100 μg/mL30%
Fusarium graminearumNoteworthy antifungal--

These results indicate that derivatives similar to the target compound can inhibit the growth of various pathogens effectively.

2. Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structural features to this compound show promising results against multiple cancer cell lines:

Cancer Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast cancer)3.3
HCT116 (Colon cancer)12
A549 (Lung cancer)34.71

These findings suggest that the compound may possess significant cytotoxic effects against various cancer types.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the thiadiazole and benzo[d]thiazole moieties contribute to its biological activity by interacting with specific cellular targets involved in cell proliferation and pathogen survival.

Case Studies

A recent study highlighted the synthesis and biological evaluation of thiadiazole derivatives, including compounds similar to this compound. These compounds were tested against various microbial strains and cancer cell lines, demonstrating promising results in both antimicrobial and anticancer assays .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID (from Evidence) Core Structure Substituents Yield (%) Notable Features
Target Compound Benzo[d]thiazole-2-carboxamide + 1,3,4-thiadiazole 2-(Trifluoromethyl)phenylamino N/A High lipophilicity due to CF₃ group
4g () Benzo[d]thiazole-3-carboxamide + 1,3-thiazolidin-4-one 4-Chlorophenyl 70 Moderate yield; halogen enhances stability
4h () Benzo[d]thiazole-3-carboxamide + 1,3-thiazolidin-4-one 2,6-Difluorophenyl 60 Electron-withdrawing F groups may improve binding
3a () 1,3,4-Thiadiazole-2-carboxamide Phenylthio 93 High yield; simple phenyl group with high % inhibition at 50 µg/ml
4.1 () 1,3,4-Thiadiazole + trichloroethylacetamide Phenyl, trichloroethyl 97.4 Trichloroethyl group enhances crystallinity for X-ray studies

Key Observations :

  • Synthetic Yields : While the target compound’s yield is unspecified, analogues like 3a () achieve 93% yield under optimized conditions, suggesting that substituent steric hindrance (e.g., trifluoromethyl) may require tailored reaction protocols .

Q & A

Q. Advanced

  • Comparative substituent analysis : Test analogs with varying electron-withdrawing/donating groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate structure-activity relationships .
  • Molecular docking : Use software like AutoDock to simulate binding interactions with target proteins (e.g., COX-1/2), identifying critical residues (e.g., hydrogen bonding with His90 in COX-2) .
  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assays at 24–48 hours) to rule out experimental variability .

What role does X-ray diffraction play in confirming the molecular structure?

Advanced
X-ray crystallography:

  • Determines bond lengths/angles : Validates planarity of the thiadiazole-benzo[d]thiazole core and confirms substituent orientation .
  • Identifies non-covalent interactions : Highlights π-π stacking or hydrogen bonding (e.g., N–H⋯O=C) in co-crystals, critical for stability .
  • Resolves synthetic intermediates : Isolates and characterizes transient species (e.g., N-substituted thioacetamides) to clarify reaction pathways .

How to design a cytotoxicity assay for evaluating this compound?

Q. Basic

  • Cell lines : Use human cancer lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK-293) .
  • Protocol :
    • Incubate cells with 10–100 μM compound for 24–72 hours.
    • Quantify viability via MTT assay (absorbance at 570 nm) .
    • Compare with positive controls (e.g., doxorubicin) and calculate IC₅₀ using nonlinear regression .

How to approach the synthesis of bicyclic derivatives from intermediate thioamides?

Q. Advanced

  • Intermediate isolation : Use sulfuric acid-mediated cyclization of N-substituted thioacetamides, followed by ice quenching to precipitate products .
  • Heterocyclization troubleshooting : If yields are low, vary acid concentration (e.g., 95% H₂SO₄ vs. PPA) or introduce electron-deficient aryl groups to stabilize transition states .
  • Co-crystallization : Isolate reaction intermediates (e.g., 4.1 and 4.1a in ) for X-ray analysis to refine reaction mechanisms .

What strategies are effective in modifying substituents to enhance target binding?

Q. Advanced

  • Bioisosteric replacement : Substitute trifluoromethyl with cyano or nitro groups to modulate lipophilicity and hydrogen-bonding capacity .
  • Linker optimization : Replace thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) to enhance metabolic stability .
  • Docking-guided design : Introduce methyl/fluoro groups at meta/para positions to improve steric complementarity with hydrophobic enzyme pockets .

What purification techniques are recommended post-synthesis?

Q. Basic

  • Recrystallization : Use ethanol or acetic acid for high-purity solids (>95%) .
  • Column chromatography : For complex mixtures, employ silica gel with chloroform:acetone (3:1) or ethyl acetate/hexane gradients .
  • TLC monitoring : Track reaction progress using Silufol UV-254 plates and chloroform:acetone eluents .

How to analyze reaction mechanisms using intermediate isolation and spectroscopic data?

Q. Advanced

  • Kinetic trapping : Halt reactions at partial conversion (e.g., 50%) to isolate intermediates (e.g., thioamide 4.1a) for NMR/IR analysis .
  • Isotopic labeling : Use ¹³C-labeled reactants to trace carbonyl migration in cyclization steps via ¹³C NMR .
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in heterocycle formation .

How to address low yields in heterocyclization reactions?

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .
  • Solvent effects : Switch from acetone to DMF or toluene to stabilize charged intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) to minimize side-product formation .

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